2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a fluorophenyl amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Quinoline Derivative Preparation: The quinoline derivative is synthesized separately, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone and quinoline moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide
- 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide
Uniqueness
Compared to its analogs, 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry research.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c1-14-12-18(15-6-2-4-8-17(15)23-14)24-20(27)13-25-10-11-26(21(25)28)19-9-5-3-7-16(19)22/h2-9,12H,10-11,13H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKHQCGOCCDVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.